tert-Butyl ethyl(2-hydroxyethyl)carbamate

Asymmetric Catalysis Aminohydroxylation Chiral Synthesis

Choose CAS 152192-95-5 for asymmetric aminohydroxylation — tert-butyl carbamate delivers superior yield and enantioselectivity vs ethyl carbamate for stereopure 1-aryl-2-hydroxyethylamines. Acid-labile Boc protection enables orthogonal deprotection; N-ethyl substitution provides distinct steric/lipophilic profile. Key precursor to BocAEAEMA monomers for RAFT polymerization yielding non-cytotoxic, PEI-matching proton sponge polymers. Dual free-hydroxyl/protected-amine reactivity supports sequential functionalization. ≥95% purity.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 152192-95-5
Cat. No. B136270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ethyl(2-hydroxyethyl)carbamate
CAS152192-95-5
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCN(CCO)C(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3
InChIKeyOPSQZIGTEBZROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5): Technical Specifications and Procurement Overview


tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5), also known as Boc-N-Et-aminoethanol or N-Boc-N-ethyl-ethanolamine, is a Boc-protected amino alcohol building block with the molecular formula C9H19NO3 and molecular weight 189.25 . The compound features a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, an ethyl substituent, and a terminal 2-hydroxyethyl moiety, enabling orthogonal protection strategies and dual-site reactivity . It is commercially available as a colorless oil or low-melting solid in purity grades ranging from 95% to ≥99% (HPLC) .

Why tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5) Cannot Be Readily Substituted by Other Boc-Amino Alcohols or N-Protecting Groups


Boc-protected amino alcohols are not functionally interchangeable across synthetic applications. The specific N-ethyl substitution pattern on tert-butyl ethyl(2-hydroxyethyl)carbamate determines steric accessibility for subsequent coupling reactions and influences lipophilicity relative to N-methyl or unsubstituted analogs . The Boc protecting group provides orthogonal acid-labile protection distinct from base-labile Fmoc or hydrogenolyzable Cbz groups, enabling selective deprotection in multi-step sequences [1]. In asymmetric aminohydroxylation reactions, the tert-butyl carbamate moiety demonstrates superior yield and enantioselectivity compared to ethyl carbamate, establishing that even within the same protecting group class, performance differences are quantifiable and application-specific [2].

tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5): Quantitative Comparative Performance Evidence


Comparative Performance: tert-Butyl Carbamate vs. Ethyl Carbamate in Asymmetric Aminohydroxylation

In catalytic asymmetric aminohydroxylation of styrene derivatives using osmium tetroxide with alkaloid-derived ligands, tert-butyl carbamate was demonstrated to be superior to ethyl carbamate across multiple performance metrics including yield and enantioselectivity [1]. The study directly compared the two alkyl carbamates as haloamine salt reagents under identical reaction conditions.

Asymmetric Catalysis Aminohydroxylation Chiral Synthesis

Polymer-Derived Proton Sponge Capacity: p(AEAEMA) Polymers from CAS 152192-95-5 vs. PEI Standards

Polymers derived from tert-butyl ethyl(2-hydroxyethyl)carbamate (via methacrylation to BocAEAEMA monomer followed by RAFT polymerization and Boc-deprotection to p(AEAEMA)) exhibited proton sponge capacity comparable to branched polyethyleneimine (PEI) standards while demonstrating superior cytotoxicity profiles [1]. This represents a class-level inference from the monomer's utility.

RAFT Polymerization Drug Delivery Proton Sponge Effect

Orthogonal Protection Compatibility: Boc vs. Cbz Differential Acid Lability

The Boc group exhibits markedly higher acid sensitivity compared to Cbz, enabling selective orthogonal deprotection when both are present in the same molecule [1]. This differential lability is a class-level characteristic of all Boc-protected compounds including CAS 152192-95-5.

Protecting Group Strategy Orthogonal Protection Solid-Phase Synthesis

Boc vs. Cbz Thermal Stability in Amino Alcohol Derivatives: Class-Level Caution

In a comparative study of L-prolinol derivatives, Boc-protected amino alcohols demonstrated lower thermal stability than their Cbz-protected counterparts when the hydroxyl group is substituted with a good leaving group [1]. This class-level finding has implications for reaction condition selection when using tert-butyl ethyl(2-hydroxyethyl)carbamate in elevated-temperature transformations.

Thermal Stability Amino Alcohol Protection Process Chemistry

Commercial Purity Specifications: Comparative Grade Availability

Multiple commercial suppliers offer tert-butyl ethyl(2-hydroxyethyl)carbamate at distinct purity specifications with corresponding analytical documentation. This enables users to select appropriate grade based on application sensitivity .

Chemical Procurement Purity Grading Analytical Specifications

Synthesis Efficiency: Direct Boc Protection of N-Ethyl Ethanolamine

The synthesis of tert-butyl ethyl(2-hydroxyethyl)carbamate from N-ethyl ethanolamine and di-tert-butyl dicarbonate proceeds efficiently under mild conditions without requiring complex purification . This provides baseline synthetic accessibility data for users considering in-house preparation.

Synthetic Methodology Amine Protection Process Scale-up

Optimal Research and Industrial Applications for tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5)


Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Arylglycinols

Based on direct comparative evidence showing tert-butyl carbamate's superiority over ethyl carbamate in asymmetric aminohydroxylation yield and enantioselectivity [1], this compound is optimally suited as the carbamate source for stereoselective synthesis of enantiomerically enriched 1-aryl-2-hydroxyethylamine derivatives and arylglycinols. The Boc group's facile acid-labile deprotection further streamlines downstream functionalization relative to ethyl carbamate.

RAFT Polymerization for Non-Cytotoxic Endosomal Escape Polymers

The compound serves as a key precursor to BocAEAEMA monomer, which undergoes controlled RAFT polymerization to yield well-defined polymers. Upon Boc-deprotection, the resulting p(AEAEMA) polymers exhibit proton sponge capacity comparable to PEI standards but without the associated cytotoxicity up to 1.6 μM concentration [2]. This application scenario is directly supported by the quantitative proton sponge capacity and cytotoxicity data in Section 3.

Orthogonal Protection Strategies in Multi-Step Peptide Synthesis

The Boc group's differential acid lability relative to Cbz enables selective sequential deprotection [3]. For solid-phase or solution-phase peptide synthesis requiring temporary amine protection that can be removed under mild acidic conditions while leaving other protecting groups intact, CAS 152192-95-5 provides a building block with the appropriate orthogonal protection profile. The N-ethyl substitution distinguishes it from simpler Boc-ethanolamine derivatives when specific steric or lipophilicity properties are required .

Pharmaceutical Intermediate for Neurological Agents

The compound is recognized as an important intermediate in the synthesis of pharmaceutical agents targeting neurological conditions . While specific target molecules and comparative efficacy data are proprietary, the compound's dual functionality (protected amine plus free hydroxyl) makes it a versatile building block for constructing complex pharmacophores that require subsequent site-selective derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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